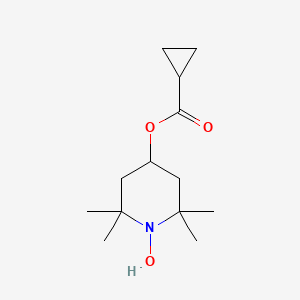

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester

Overview

Description

OT-551 is a novel small molecule that has shown potential in the treatment of age-related macular degeneration and cataracts. It is a disubstituted hydroxylamine with antioxidant properties, which allows it to protect against retinal photoreceptor cell death and inhibit angiogenesis, the growth of small blood vessels leading to the wet form of age-related macular degeneration .

Chemical Reactions Analysis

OT-551 undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s antioxidant properties are crucial for its therapeutic effects in treating age-related macular degeneration and cataracts.

Scientific Research Applications

OT-551 has been extensively studied for its potential in treating age-related macular degeneration and cataracts. Clinical trials have shown that OT-551 can maintain visual acuity in treated eyes and is well-tolerated with few adverse effects . The compound’s antioxidant properties make it a promising candidate for protecting retinal cells and inhibiting angiogenesis, which are critical factors in the progression of age-related macular degeneration .

Mechanism of Action

OT-551 exerts its effects through its potent antioxidant properties. By neutralizing reactive oxygen species, it protects retinal photoreceptor cells from oxidative damage. Additionally, OT-551 inhibits angiogenesis, preventing the growth of small blood vessels that contribute to the wet form of age-related macular degeneration . The compound’s ability to penetrate cell membranes and reach both the front and back of the eye enhances its therapeutic potential .

Comparison with Similar Compounds

. Similar compounds include other antioxidants and angiogenesis inhibitors used in the treatment of age-related macular degeneration and cataracts. OT-551’s unique combination of antioxidant and anti-angiogenic properties, along with its ability to penetrate cell membranes, sets it apart from other compounds in this class .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester is a synthetic compound that has attracted attention for its potential biological activities. With a molecular formula of C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound is characterized by its unique cyclopropane and piperidine structures. Its biological activity includes anti-inflammatory properties and potential applications in treating conditions such as asthma and allergies.

Chemical Structure and Properties

The structural features of this compound are significant in its biological interactions. The compound contains a cyclopropane ring which contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 627085-11-4 |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit leukotriene C4 synthase, an enzyme involved in the inflammatory response. This inhibition suggests its potential utility in treating inflammatory diseases such as asthma and allergic reactions.

The compound's ability to penetrate cell membranes enhances its effectiveness in reaching target sites when administered topically. This property is particularly beneficial in ocular applications where localized treatment is required. The interaction profile of the compound indicates modulation of pathways related to inflammation and pain signaling.

Study on Inflammatory Response

A study investigated the effects of cyclopropanecarboxylic acid derivatives on inflammatory markers in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests a promising role for the compound in managing inflammation-related conditions.

Synergistic Effects

Further research highlighted the potential for synergistic effects when cyclopropanecarboxylic acid is used alongside other anti-inflammatory agents. This combination therapy may enhance therapeutic outcomes by targeting multiple pathways involved in inflammation.

Comparison with Similar Compounds

To understand the uniqueness of cyclopropanecarboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic acid | Structure | Larger ring structure; less steric hindrance |

| 2-Propenoic acid derivative | Structure | Different functional groups; used in polymerization |

| 4-Piperidinol | Structure | Lacks cyclopropane moiety; primarily used as solvent |

Uniqueness : Cyclopropanecarboxylic acid stands out due to its specific combination of cyclic structures and functional groups that confer unique pharmacological properties not found in similar compounds.

Properties

CAS No. |

627085-11-4 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate |

InChI |

InChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3 |

InChI Key |

ZWEXEKJLDHNLLA-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C |

Appearance |

Solid powder |

Key on ui other cas no. |

627085-11-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride OT-551 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.